2-Methyl-4-nitrobenzaldehyde
Overview
Description
2-Methyl-4-nitrobenzaldehyde is an organic compound with the molecular formula C8H7NO3. It is a derivative of benzaldehyde, where the benzene ring is substituted with a methyl group at the second position and a nitro group at the fourth position. This compound is known for its yellow crystalline appearance and is used in various chemical synthesis processes.
Scientific Research Applications
2-Methyl-4-nitrobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: It serves as a precursor in the synthesis of biologically active molecules with potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
Target of Action
Based on its structural similarity to other nitrobenzaldehyde derivatives, it can be inferred that it may interact with various enzymes and proteins involved in cellular metabolism .
Mode of Action
It is known to participate in the wittig reaction, a common method for the preparation of alkenes . In this reaction, 2-Methyl-4-nitrobenzaldehyde can react with a phosphonium ylide to form an alkene product and a triphenylphosphine oxide side product . The key step of this mechanism is the nucleophilic addition of the ylide to the electrophilic carbonyl group of the aldehyde, forming a 4-membered ring that dissociates into the product molecules .
Biochemical Pathways
It is known that nitrobenzaldehyde derivatives can participate in various biochemical reactions, including the wittig reaction . These reactions can lead to the formation of new compounds, potentially affecting various biochemical pathways.
Result of Action
As a participant in the wittig reaction, it can contribute to the formation of alkenes, which are fundamental structures in many biologically active compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals. For instance, the Wittig reaction in which it participates is typically carried out in an organic solvent and may be influenced by the temperature and the pH of the reaction environment .
Safety and Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as having acute oral toxicity, skin irritation, serious eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-4-nitrobenzaldehyde can be synthesized through several methods. One common method involves the nitration of 2-methylbenzaldehyde. The nitration process typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the fourth position of the benzene ring.
Another method involves the oxidation of 2-methyl-4-nitrotoluene. This process uses oxidizing agents such as potassium permanganate or chromium trioxide in an acidic medium to convert the methyl group into an aldehyde group, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration processes. The reaction conditions are optimized to achieve high yields and purity. The use of continuous flow reactors and advanced separation techniques helps in the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-nitrobenzaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Reduction: 2-Methyl-4-aminobenzaldehyde.
Oxidation: 2-Methyl-4-nitrobenzoic acid.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
4-Nitrobenzaldehyde: Similar structure but lacks the methyl group at the second position.
2-Methylbenzaldehyde: Similar structure but lacks the nitro group at the fourth position.
2-Methyl-5-nitrobenzaldehyde: Similar structure but the nitro group is at the fifth position instead of the fourth.
Uniqueness
2-Methyl-4-nitrobenzaldehyde is unique due to the presence of both the methyl and nitro groups at specific positions on the benzene ring. This unique substitution pattern imparts distinct chemical reactivity and properties, making it valuable in various chemical synthesis processes and applications.
Properties
IUPAC Name |
2-methyl-4-nitrobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c1-6-4-8(9(11)12)3-2-7(6)5-10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYHLWYCYBVEMBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60505824 | |
Record name | 2-Methyl-4-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60505824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72005-84-6 | |
Record name | 2-Methyl-4-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60505824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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